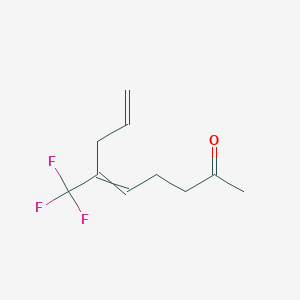

6-(Trifluoromethyl)nona-5,8-dien-2-one

Description

Contextualization of Fluorinated Organic Compounds in Contemporary Organic Synthesis

The introduction of fluorine and fluorine-containing groups into organic molecules has become a cornerstone of modern chemical research and industry. chinesechemsoc.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant changes to the physicochemical profile of a molecule. chinesechemsoc.org The incorporation of a trifluoromethyl (CF₃) group, for instance, can enhance metabolic stability, increase lipophilicity, and alter the acidity or basicity of nearby functional groups. chinesechemsoc.orgrsc.org

These modifications are highly sought after in the development of new materials, agrochemicals, and pharmaceuticals. rsc.org It is estimated that approximately 20% of all pharmaceutical products and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org Consequently, the development of novel and efficient methods for introducing fluoroalkyl groups into organic scaffolds remains an active and vital area of contemporary organic synthesis. chinesechemsoc.org While nature rarely produces organofluorine compounds, chemists have developed a vast toolkit of fluorinating agents and reactions to construct these valuable molecules. chinesechemsoc.orguconn.edu The stability of fluorinated compounds also makes them "forever chemicals," prompting discussions on their environmental fate and the need for sustainable chemical practices. acs.org

Significance of Dienone and Ketone Moieties as Key Functional Groups in Organic Chemistry

Ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms, are fundamental functional groups in organic chemistry. acdlabs.comwikipedia.org The carbonyl carbon is electrophilic, while the oxygen is nucleophilic, making ketones reactive hubs for a wide array of chemical transformations, including nucleophilic additions and reductions. wikipedia.orgyoutube.com This reactivity makes them essential intermediates in the synthesis of more complex molecules, such as alcohols and amines. youtube.com Ketone moieties are ubiquitous in nature, found in sugars (ketoses), steroids like testosterone, and are pivotal intermediates in metabolic pathways such as the Krebs cycle. wikipedia.org

The term "dienone" refers to a structure containing both a ketone and two carbon-carbon double bonds. While sometimes these functionalities form a conjugated system, in 6-(Trifluoromethyl)nona-5,8-dien-2-one, they are electronically isolated. The presence of both a ketone and alkene groups within the same molecule offers multiple sites for chemical modification, allowing for selective reactions that can build molecular complexity. The reactivity of each group can be influenced by the others, providing opportunities for intricate synthetic strategies.

Structural Characteristics and Potential of 6-(Trifluoromethyl)nona-5,8-dien-2-one

The chemical structure of 6-(Trifluoromethyl)nona-5,8-dien-2-one, as dictated by its IUPAC name, consists of a nine-carbon aliphatic chain featuring a ketone at the C2 position, a trifluoromethyl group at the C6 position, and carbon-carbon double bonds originating at C5 and C8.

The key structural features are:

A Ketone Functional Group: The C2-carbonyl group serves as a primary site for nucleophilic attack.

A Trifluoromethylated Alkene: The CF₃ group is attached to the C5=C6 double bond. As a powerful electron-withdrawing group, it significantly polarizes this double bond, making the C5 position susceptible to nucleophilic attack (a Michael-type addition) and influencing the reactivity of the alkene.

An Isolated Terminal Alkene: The C8=C9 double bond provides a second, electronically distinct site for alkene chemistry, such as hydrogenation, halogenation, or hydroboration-oxidation.

Chirality: The C6 atom is a stereocenter, meaning the molecule can exist as a pair of enantiomers.

The combination of these features in a single molecule makes 6-(Trifluoromethyl)nona-5,8-dien-2-one a potentially valuable and versatile synthetic building block. The distinct electronic nature of the two double bonds and the ketone allows for orthogonal chemical strategies, where one functional group can be reacted selectively in the presence of the others.

Below is a table of computed properties for 6-(Trifluoromethyl)nona-5,8-dien-2-one.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃F₃O |

| Molecular Weight | 206.21 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Exact Mass | 206.09185243 Da |

| Topological Polar Surface Area | 17.1 Ų |

Overview of Research Objectives and Scope for 6-(Trifluoromethyl)nona-5,8-dien-2-one

Given the absence of extensive literature on this specific compound, research would logically begin with fundamental objectives. The primary goal would be to develop a robust and efficient synthetic pathway to access 6-(Trifluoromethyl)nona-5,8-dien-2-one in good yield and purity.

Subsequent research could explore the following areas:

Selective Transformations: Investigating the selective manipulation of its three functional groups. This would involve studying the reduction of the ketone, the hydrogenation of one or both double bonds, and the exploitation of the polarized C5=C6 double bond in conjugate addition reactions.

Cyclization Reactions: Exploring intramolecular reactions to form novel carbocyclic or heterocyclic structures. For example, the enolate of the ketone could potentially react with one of the alkene moieties to form ring systems.

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C6 position, providing access to single enantiomers of the molecule for further applications.

Application as a Synthetic Intermediate: Utilizing the compound as a precursor for the synthesis of more complex fluorinated molecules, potentially for evaluation in medicinal chemistry or materials science, leveraging the known bioactivity of other fluorinated ketones. nih.govolemiss.edusapub.org

The scope of this research would be to establish the fundamental reactivity profile of this trifluoromethylated dienone and demonstrate its utility as a versatile building block in organic synthesis.

Properties

CAS No. |

666739-70-4 |

|---|---|

Molecular Formula |

C10H13F3O |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

6-(trifluoromethyl)nona-5,8-dien-2-one |

InChI |

InChI=1S/C10H13F3O/c1-3-5-9(10(11,12)13)7-4-6-8(2)14/h3,7H,1,4-6H2,2H3 |

InChI Key |

HACYRCPVURLUCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC=C(CC=C)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Trifluoromethyl Nona 5,8 Dien 2 One

Retrosynthetic Analysis and Strategic Disconnections for 6-(Trifluoromethyl)nona-5,8-dien-2-one

A plausible retrosynthetic analysis of 6-(trifluoromethyl)nona-5,8-dien-2-one suggests several key disconnections. The primary disconnection can be made at the C5-C6 double bond, separating the molecule into a trifluoromethyl-containing fragment and a C5-synthon. This leads to two main strategic approaches.

The first strategy involves the introduction of the trifluoromethyl group at a late stage onto a pre-formed nona-5,8-dien-2-one skeleton. This approach would rely on the development of selective trifluoromethylation methods that are compatible with the sensitive dienone functionality.

A second, and perhaps more convergent, strategy involves the coupling of two smaller fragments. A key disconnection can be envisioned between the C4 and C5 atoms, suggesting a coupling reaction between a vinyl metallic species derived from a trifluoromethyl-containing building block and an α,β-unsaturated carbonyl compound. Alternatively, a disconnection at the C6-C7 bond could be achieved via an olefin metathesis reaction. This would involve the cross-metathesis of a trifluoromethyl-containing olefin with a suitable diene precursor.

Development of Novel Pathways for Introducing the Trifluoromethyl Moiety

The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis of the target molecule. The unique properties of the CF3 group, such as its high electronegativity and lipophilicity, often lead to significant changes in the biological activity of organic molecules. nih.gov Several methods for trifluoromethylation have been developed, which can be broadly categorized into nucleophilic, electrophilic, and radical approaches. youtube.com

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation represents a versatile and widely studied method for introducing the CF3 group. nih.gov This approach typically involves the use of a nucleophilic trifluoromethyl source that reacts with an electrophilic carbon atom.

One of the most well-known reagents for this purpose is the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). nih.govtcichemicals.com This reagent, in the presence of a fluoride (B91410) source, generates the trifluoromethyl anion (CF3-), which can then add to carbonyl compounds. tcichemicals.com In the context of synthesizing 6-(trifluoromethyl)nona-5,8-dien-2-one, a precursor ketone could be targeted for nucleophilic trifluoromethylation.

A significant challenge in nucleophilic trifluoromethylation is the inherent instability of the CF3- anion, which can decompose to difluorocarbene (:CF2) and fluoride anion (F-). beilstein-journals.orgbeilstein-journals.org To overcome this, various strategies have been developed to stabilize the CF3- anion, such as the use of specific solvent systems or the formation of adducts. beilstein-journals.orgbeilstein-journals.org For instance, the use of glymes as solvents in combination with potassium hexamethyldisilazide (KHMDS) has been shown to effectively promote the trifluoromethylation of esters using fluoroform (HCF3). beilstein-journals.orgbeilstein-journals.orgnih.gov

| Reagent/System | Description | Advantages |

| Ruppert-Prakash Reagent (TMSCF3) | A widely used nucleophilic trifluoromethylating agent that releases the CF3- anion upon activation with a fluoride source. nih.govtcichemicals.com | Commercially available, well-studied reactivity. |

| Fluoroform (HCF3)/Base | A cost-effective source of the CF3 group, where a strong base deprotonates HCF3 to generate the CF3- anion. beilstein-journals.orgbeilstein-journals.org | Atom economical, utilizes a readily available greenhouse gas. |

| Trifluoromethyl Iodide (CF3I)/TDAE | A method based on the photoinduced reduction of CF3I by tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to generate a nucleophilic trifluoromethyl species. nih.gov | Mild reaction conditions. |

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation has emerged as a powerful alternative for the synthesis of trifluoromethylated compounds. nih.govbeilstein-journals.org This method utilizes reagents that deliver an electrophilic "CF3+" equivalent to a nucleophilic substrate. beilstein-journals.org

A variety of shelf-stable electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds and sulfonium (B1226848) salts. nih.govbeilstein-journals.org The Togni reagents, which are hypervalent iodine(III)-CF3 compounds, are widely used for the trifluoromethylation of a broad range of nucleophiles, including β-ketoesters. tcichemicals.comrsc.org Similarly, Umemoto reagents, which are S-trifluoromethyl diarylsulfonium salts, are also effective for this transformation. nih.govbeilstein-journals.orgchem-station.com These reagents could be employed to introduce the trifluoromethyl group onto a suitable enolate precursor of the nona-5,8-dien-2-one skeleton.

The development of new electrophilic trifluoromethylating reagents continues to be an active area of research, with a focus on improving reactivity, stability, and enantioselectivity. rsc.org

| Reagent Class | Examples | Key Features |

| Hypervalent Iodine Reagents | Togni Reagents I and II tcichemicals.comrsc.orgchem-station.com | Highly effective for trifluoromethylation of various nucleophiles, including thiols, alcohols, and carbonyl compounds. tcichemicals.com |

| Sulfonium Salts | Umemoto Reagents nih.govbeilstein-journals.orgchem-station.com | Among the first developed and most widely used electrophilic trifluoromethylating agents. nih.gov |

| Shibata-Johnson Reagent | Fluorinated Johnson Reagent tcichemicals.comchem-station.com | Used for the electrophilic α-trifluoromethylation of β-ketoesters. tcichemicals.com |

Radical Trifluoromethylation Protocols

Radical trifluoromethylation offers a complementary approach for the formation of C-CF3 bonds. rsc.org This method involves the generation of a trifluoromethyl radical (•CF3), which can then react with a suitable substrate. rsc.org

Common sources of trifluoromethyl radicals include the Langlois reagent (sodium trifluoromethanesulfinate, NaSO2CF3) and trifluoromethyl iodide (CF3I). youtube.comtcichemicals.com The trifluoromethyl radical can be generated from these precursors through various initiation methods, including the use of an oxidant like tert-butyl hydroperoxide (TBHP) or through photoredox catalysis. youtube.comnih.gov

In the synthesis of the target molecule, a radical trifluoromethylation could be envisioned on an unsaturated precursor, such as a diene. Copper-mediated radical trifluoromethylation of unsaturated organotrifluoroborates has been shown to be an effective method for introducing the CF3 group into alkenes. nih.gov

Construction of the Nona-5,8-dien-2-one Carbon Skeleton

The formation of the nine-carbon chain with the specific arrangement of double bonds and the ketone functionality is a key challenge. Olefin metathesis and cross-coupling reactions are powerful tools for the construction of such carbon skeletons. utc.edunih.gov

Olefin Metathesis and Cross-Coupling Strategies

Olefin metathesis is a catalytic reaction that allows for the rearrangement of carbon-carbon double bonds. utc.edumdpi.com This transformation, catalyzed by ruthenium or molybdenum complexes such as Grubbs' catalysts, has found widespread application in organic synthesis. sigmaaldrich.comorganic-chemistry.org

For the synthesis of 6-(trifluoromethyl)nona-5,8-dien-2-one, a cross-metathesis reaction between a trifluoromethyl-containing terminal alkene and a suitable diene could be a viable strategy. Ring-closing metathesis (RCM) is another powerful variant of this reaction, though less directly applicable to the linear skeleton of the target molecule. utc.edusigmaaldrich.com Enyne metathesis, the reaction between an alkene and an alkyne, can also be used to generate 1,3-dienes, which could be further elaborated to the target structure. nih.gov

Cross-coupling reactions, such as the Suzuki-Miyaura or Hiyama coupling, provide another powerful avenue for constructing the carbon framework. nih.govnih.gov These reactions involve the coupling of an organometallic reagent with an organic halide or triflate. For instance, a Suzuki-Miyaura coupling could be employed to connect a vinyl boronic acid or ester with a vinyl halide, thereby forming one of the double bonds in the dienone system. The synthesis of conjugated enediynes has been achieved through the cross-coupling of 1,1-dibromoethylenes with alkynylaluminums, highlighting the potential of such methods for constructing complex unsaturated systems. nih.gov Furthermore, transition-metal-catalyzed tandem reactions, such as a Heck/Tsuji-Trost reaction, can be used to couple dienes with aryl or vinyl halides to construct complex polycyclic and acyclic structures. researchgate.net

| Reaction Type | Catalyst/Reagents | Description | Application to Target Synthesis |

| Olefin Cross-Metathesis | Grubbs' Catalysts (Ru-based) sigmaaldrich.comorganic-chemistry.org | Exchange of substituents between two different olefins. utc.eduorganic-chemistry.org | Coupling of a trifluoromethyl-containing alkene with a diene to form the C6-C7 bond. |

| Suzuki-Miyaura Coupling | Palladium catalysts, boronic acids/esters, organic halides nih.gov | Formation of C-C bonds between sp2-hybridized carbons. | Connection of a vinylboronic acid with a vinyl halide to construct the dienone backbone. |

| Hiyama Coupling | Palladium catalysts, organosilanes, organic halides nih.gov | Formation of C-C bonds using organosilanes as the organometallic partner. nih.gov | An alternative to Suzuki coupling for forming the carbon skeleton. |

| Heck/Tsuji-Trost Reaction | Palladium catalysts, dienes, vinyl halides researchgate.net | A tandem reaction that can form multiple C-C bonds in one pot. | Construction of the dienone system through a cascade process. |

Sequential Aldol (B89426) Condensations and Dehydration Reactions

A plausible and classical approach to the synthesis of dienones involves sequential aldol condensations followed by dehydration. In the context of 6-(trifluoromethyl)nona-5,8-dien-2-one, this would likely involve the reaction of a trifluoromethyl-containing ketone with appropriate aldehydes or ketones.

A potential pathway could commence with the aldol reaction between a trifluoromethyl ketone, such as 1,1,1-trifluoroacetone, and a suitable aldehyde, like acrolein, to form a β-hydroxy ketone intermediate. Subsequent dehydration would yield an α,β-unsaturated ketone. This intermediate could then undergo a second aldol condensation with another carbonyl compound, for instance, acetone, followed by another dehydration step to furnish the final dienone structure.

The challenge in this sequence lies in controlling the regioselectivity and preventing side reactions, such as self-condensation of the starting materials. The high electrophilicity of the carbonyl carbon in trifluoromethyl ketones can facilitate the initial aldol addition. researchgate.net However, the conditions for the subsequent dehydration and the second aldol condensation would need to be carefully optimized to achieve the desired product.

Table 1: Hypothetical Sequential Aldol Condensation and Dehydration for 6-(Trifluoromethyl)nona-5,8-dien-2-one

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate/Product |

| 1 | 1,1,1-Trifluoroacetone | Acrolein | Base (e.g., NaOH, LDA) | 5-Hydroxy-5-(trifluoromethyl)hex-1-en-3-one |

| 2 | 5-Hydroxy-5-(trifluoromethyl)hex-1-en-3-one | - | Acid or Heat | 5-(Trifluoromethyl)hexa-1,4-dien-3-one |

| 3 | 5-(Trifluoromethyl)hexa-1,4-dien-3-one | Acetone | Base (e.g., NaOH, LDA) | 2-Hydroxy-2-methyl-6-(trifluoromethyl)nona-5,8-dien-4-one |

| 4 | 2-Hydroxy-2-methyl-6-(trifluoromethyl)nona-5,8-dien-4-one | - | Acid or Heat | 6-(Trifluoromethyl)nona-5,8-dien-2-one |

Note: This table presents a conceptual pathway. Actual yields and conditions would require experimental validation.

Multi-Component Reactions for Dienone Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient alternative to sequential processes. A hypothetical MCR for the synthesis of 6-(trifluoromethyl)nona-5,8-dien-2-one could involve the one-pot reaction of a trifluoromethyl-containing building block, an enolate or its equivalent, and an unsaturated aldehyde or ketone.

For instance, a three-component reaction could be envisioned between a trifluoromethyl β-ketoester, an aldehyde, and an enol ether. nih.gov Such reactions are often catalyzed by Lewis acids or organocatalysts and can proceed with high atom economy and stereoselectivity. nih.gov The development of a specific MCR for the target dienone would require careful selection of starting materials and catalysts to control the complex reaction cascade.

A related strategy involves the use of pseudo-multicomponent reactions, which often involve a sequence of Knoevenagel condensation and Michael addition reactions.

Stereoselective Synthesis of 6-(Trifluoromethyl)nona-5,8-dien-2-one and Its Enantiomers

The presence of a stereocenter at the C6 position of 6-(trifluoromethyl)nona-5,8-dien-2-one makes its stereoselective synthesis a topic of considerable interest. Asymmetric synthesis of trifluoromethylated compounds can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts (organocatalysts or metal complexes), and chiral reagents.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated molecules. scilit.com For example, chiral amines or thiourea (B124793) derivatives can catalyze the enantioselective aldol reaction between a ketone and a trifluoromethyl ketone hydrate, furnishing enantioenriched α-trifluoromethyl tertiary alcohols. rsc.org A similar approach could be adapted for the synthesis of a chiral precursor to the target dienone.

Another strategy involves the use of chiral metal complexes to catalyze stereoselective transformations. For instance, the enantioselective addition of nucleophiles to trifluoromethyl ketones, catalyzed by chiral Lewis acids, can provide access to chiral building blocks. acs.org Furthermore, stereoselective rearrangements, such as the Ireland-Claisen rearrangement of trifluoromethylated allylic esters, can be employed to construct chiral centers with high fidelity. acs.org

Optimization of Reaction Conditions and Catalyst Selection for Efficient Synthesis

The efficiency and selectivity of the synthetic routes to 6-(trifluoromethyl)nona-5,8-dien-2-one are highly dependent on the reaction conditions and the choice of catalyst.

The choice of solvent can have a profound impact on the outcome of a reaction. In the synthesis of trifluoromethyl ketones, solvents like triglyme (B29127) have been shown to be particularly effective in combination with certain bases for nucleophilic trifluoromethylation of esters. beilstein-journals.orgnih.gov The ability of such solvents to chelate metal cations can stabilize reactive intermediates and improve reaction yields. beilstein-journals.org For aldol-type reactions, the solvent can influence the equilibrium between reactants, products, and intermediates, as well as the stereochemical course of the reaction.

Temperature is another critical parameter. While some reactions may require elevated temperatures to overcome activation barriers, others, particularly those involving thermally sensitive intermediates or those where high stereoselectivity is desired, are often performed at low temperatures. For example, the trifluoromethylation of esters using fluoroform and KHMDS is typically carried out at -40 °C. beilstein-journals.org

Table 2: General Influence of Solvent and Temperature on Trifluoromethyl Ketone Synthesis

| Reaction Type | Solvent | Temperature | General Outcome |

| Nucleophilic Trifluoromethylation | Triglyme, THF, DMF | -60 °C to RT | Solvent choice is critical for stabilizing the CF3- anion and preventing decomposition. Lower temperatures generally favor higher yields. beilstein-journals.orgbeilstein-journals.org |

| Aldol Reaction | Dichloromethane, Toluene, THF | -78 °C to RT | Solvent can affect enolate geometry and the aggregation state of the catalyst, influencing stereoselectivity. |

| Cross-Coupling | Toluene, Dioxane, DMF | RT to >100 °C | Higher temperatures are often required for transmetalation and reductive elimination steps. |

Note: This table provides general trends observed in the synthesis of related compounds.

Both organocatalysts and transition metal catalysts play pivotal roles in modern organic synthesis and would be crucial for the efficient construction of 6-(trifluoromethyl)nona-5,8-dien-2-one.

Organocatalysts: As mentioned previously, organocatalysts, such as chiral amines, phosphines, and thioureas, are highly effective in promoting asymmetric reactions. scilit.comrsc.org In the context of the target molecule, an organocatalyst could be employed for an enantioselective Michael addition to a trifluoromethyl-containing α,β-unsaturated system or for a stereoselective aldol reaction. rsc.org The mild reaction conditions often associated with organocatalysis are beneficial for preserving the functionality of complex molecules. nih.gov

Transition Metal Catalysts: Transition metal catalysis is indispensable for many carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, for example, could be used to construct the diene moiety of the target molecule. organic-chemistry.org Ruthenium and iron-based catalysts have been employed for the stereoselective olefination of trifluoromethyl ketones. acs.org Furthermore, copper-catalyzed reactions are known to facilitate the formation of trifluoromethylated compounds. acs.org The choice of metal, ligand, and additives is critical for achieving high catalytic activity and selectivity.

Table 3: Potential Catalysts for the Synthesis of 6-(Trifluoromethyl)nona-5,8-dien-2-one

| Catalyst Type | Specific Catalyst Example | Potential Application |

| Organocatalyst | Chiral Thiourea | Enantioselective Aldol Reaction of a trifluoromethyl ketone. rsc.org |

| Organocatalyst | Chiral Amine (e.g., Proline) | Enantioselective Michael Addition to a trifluoromethylated enone. |

| Transition Metal | Palladium(0) complex (e.g., Pd(PPh3)4) | Cross-coupling reaction to form the diene system. organic-chemistry.org |

| Transition Metal | Copper(I) salt (e.g., CuI) | Aldol-type reaction involving a trifluoromethyl ketone. acs.org |

| Transition Metal | Iron Porphyrin Complex | Stereoselective olefination of a trifluoromethyl ketone. acs.org |

Note: The applications listed are based on analogous transformations reported in the literature.

Reactivity and Transformation Pathways of 6 Trifluoromethyl Nona 5,8 Dien 2 One

Reactions Involving the Conjugated Diene System of 6-(Trifluoromethyl)nona-5,8-dien-2-one

The conjugated diene system, composed of the double bonds at the C5-C6 and C8-C9 positions, is a hub for a variety of addition reactions. The trifluoromethyl group at the C6 position exerts a strong electron-withdrawing effect, polarizing the diene and influencing its interaction with various reagents.

Diels-Alder and Other Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.com In the case of 6-(Trifluoromethyl)nona-5,8-dien-2-one, the conjugated diene can react with a dienophile to yield a cyclohexene (B86901) derivative. The trifluoromethyl group makes the diene electron-poor, which generally enhances its reactivity toward electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction. nih.gov For the diene to react, it must be able to adopt an s-cis conformation. libretexts.orgyoutube.com

The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. With an unsymmetrical dienophile, two regioisomers are possible. The electron-withdrawing nature of the trifluoromethyl group is expected to direct the regiochemical outcome of the cycloaddition.

| Dienophile Example | Expected Major Product | Reaction Conditions |

| Ethyl acrylate | Ethyl 1-methyl-4-(1-(trifluoromethyl)but-3-en-1-yl)cyclohex-3-enecarboxylate | Thermal or Lewis acid catalysis |

| Maleic anhydride | 2-methyl-5-(1-(trifluoromethyl)but-3-en-1-yl)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | Heat |

| Styrene | 1-methyl-4-phenyl-5-(1-(trifluoromethyl)but-3-en-1-yl)cyclohex-1-ene | High temperature |

Other cycloaddition reactions, such as [2+2] cycloadditions, are also conceivable, particularly under photochemical conditions. youtube.com

Hydrogenation and Reduction Strategies for Double Bonds

The selective hydrogenation of the conjugated diene system in the presence of a ketone can be achieved using various catalytic systems. The choice of catalyst and reaction conditions determines whether one or both double bonds are reduced.

Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) typically leads to the reduction of both double bonds of the diene. youtube.com The reaction proceeds via syn-addition of hydrogen to the double bonds.

For the selective reduction of one double bond, specific reagents and conditions are required. For instance, 1,4-addition of hydrogen can be favored under certain conditions, leading to the formation of a non-conjugated enone. rsc.org The use of catalysts that favor thermodynamic control can also influence the position of the remaining double bond. nih.gov

| Reagent/Catalyst | Expected Major Product | Notes |

| H₂, Pd/C (excess) | 6-(Trifluoromethyl)nonan-2-one | Complete saturation of the diene. |

| H₂, Lindlar's catalyst | 6-(Trifluoromethyl)non-5-en-2-one or 6-(Trifluoromethyl)non-8-en-2-one | Partial hydrogenation, selectivity can be challenging. |

| NaBH₄, CeCl₃ (Luche reduction) | 6-(Trifluoromethyl)nona-5,8-dien-2-ol | Selective reduction of the ketone is possible. |

| Dissolving Metal Reduction (e.g., Na/NH₃) | 6-(Trifluoromethyl)non-5-en-2-one (thermodynamic product) | Tends to give the more stable, trans-alkene. |

Halogenation and Hydrohalogenation of the Diene

The addition of halogens (e.g., Br₂, Cl₂) or hydrohalogens (e.g., HBr, HCl) to the conjugated diene system can proceed via 1,2- or 1,4-addition pathways. libretexts.orgwpmucdn.comyoutube.comyoutube.compearson.comchadsprep.com The distribution of the products is often dependent on the reaction temperature, with the 1,2-adduct being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures). masterorganicchemistry.comyoutube.com

The regioselectivity of hydrohalogenation is governed by Markovnikov's rule, where the initial protonation occurs to form the most stable carbocation intermediate. libretexts.org The presence of the electron-withdrawing trifluoromethyl group will destabilize an adjacent carbocation, thus directing protonation to the other double bond (C8-C9). The resulting allylic carbocation has two resonance structures, leading to both 1,2- and 1,4-addition products.

| Reagent | Kinetic Product (Low Temp.) | Thermodynamic Product (High Temp.) |

| HBr | 9-Bromo-6-(trifluoromethyl)nona-5-en-2-one (1,2-addition) | 7-Bromo-6-(trifluoromethyl)nona-8-en-2-one (1,4-addition) |

| Br₂ | 8,9-Dibromo-6-(trifluoromethyl)nona-5-en-2-one | 5,8-Dibromo-6-(trifluoromethyl)nona-6-en-2-one |

Reactions Involving the Ketone Functionality of 6-(Trifluoromethyl)nona-5,8-dien-2-one

The ketone group at the C2 position is another key reactive site. The trifluoromethyl group, although not directly attached to the carbonyl carbon, can exert a long-range electronic influence. However, the more significant reactivity patterns are those typical of methyl ketones.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reagents (e.g., NaBH₄, LiAlH₄), can add to the carbonyl group to form tertiary and secondary alcohols, respectively. The presence of the trifluoromethyl group generally increases the electrophilicity of a ketone, making nucleophilic addition more favorable. nih.govacs.orgnih.gov

| Nucleophile | Product |

| Methylmagnesium bromide (CH₃MgBr) | 2-Methyl-6-(trifluoromethyl)nona-5,8-dien-2-ol |

| Sodium borohydride (B1222165) (NaBH₄) | 6-(Trifluoromethyl)nona-5,8-dien-2-ol |

| Phenyl lithium (C₆H₅Li) | 2-Phenyl-6-(trifluoromethyl)nona-5,8-dien-2-ol |

Enolization and Alpha-Functionalization Reactions

The protons on the carbon atoms alpha to the ketone (C1 and C3) are acidic and can be removed by a base to form an enolate. The trifluoromethyl group can influence the regioselectivity of enolate formation. Generally, the less substituted α-proton (at C1) is kinetically favored for deprotonation, while the more substituted α-proton (at C3) leads to the thermodynamically more stable enolate. Trifluoromethyl-β-diketones are known to exist predominantly in their enol forms. researchgate.net

Once formed, the enolate can react with various electrophiles, allowing for functionalization at the alpha position. This is a common strategy for forming new carbon-carbon bonds or introducing other functional groups. The synthesis of α-trifluoromethyl ketones is an active area of research. nih.govnih.govacs.orgorganic-chemistry.orgacs.orgacs.orgorganic-chemistry.org

| Reagent Sequence | Electrophile | Product |

| 1. LDA, THF, -78 °C; 2. CH₃I | Methyl iodide | 3-Methyl-6-(trifluoromethyl)nona-5,8-dien-2-one |

| 1. NaH, THF; 2. C₆H₅CHO | Benzaldehyde | 3-(Hydroxy(phenyl)methyl)-6-(trifluoromethyl)nona-5,8-dien-2-one |

| 1. LDA, THF, -78 °C; 2. Br₂ | Bromine | 1-Bromo-6-(trifluoromethyl)nona-5,8-dien-2-one |

Transformations of the Trifluoromethyl Group in 6-(Trifluoromethyl)nona-5,8-dien-2-one

The trifluoromethyl group is known for its high stability, but under specific conditions, it can undergo transformations, offering pathways to novel fluorinated molecules.

Selective Defluorination and Fluorine Atom Manipulations

Selective defluorination of the CF3 group in a molecule like 6-(trifluoromethyl)nona-5,8-dien-2-one is a challenging but feasible transformation. Given the vinylic position of the CF3 group, it is analogous to α-trifluoromethyl alkenes, for which several defluorination methods have been developed.

One prominent strategy involves photoredox catalysis. nih.govthieme-connect.com These methods often use an organic photocatalyst, such as 4CzIPN, which, upon irradiation with visible light, can initiate a single-electron transfer process. In the presence of a suitable reductant (e.g., a silanol), an aryl or alkyl radical can be generated, which then adds to the trifluoromethyl-substituted double bond. This is followed by an E1cb-type elimination of a fluoride (B91410) ion to yield a gem-difluoroalkene. nih.gov This process effectively converts the C-CF3 unit to a C=CF2 group.

Another approach is the direct hydrodefluorination. Electrochemical methods have proven effective for the conversion of trifluoromethyl ketones to difluoromethyl ketones. nih.gov This suggests that the ketone functionality within the target molecule could potentially be transformed to a difluoromethyl ketone under non-protic electrochemical conditions, although chemoselectivity with the dienone system would be a critical consideration. For the vinylic CF3 group, hydrodefluorination using reagents like LiAlH4 can lead to the formation of monofluoroalkenes, often with high diastereoselectivity. rsc.org

The table below summarizes potential selective defluorination reactions applicable to the trifluoromethyl group in the target molecule, based on analogous systems.

| Reaction Type | Reagents/Conditions | Predicted Product Moiety | Reference |

| Defluorinative Arylation | Aryl halide, Photocatalyst (e.g., 4CzIPN), Reductant, Light | gem-Difluoroalkene | nih.gov |

| Defluorinative Silylation | Silacarboxylic acid, Photocatalyst, Base, Light | gem-Difluoroalkene | thieme-connect.com |

| Hydrodefluorination | LiAlH4 | Monofluoroalkene | rsc.org |

| Electrochemical Hydrodefluorination | Electrochemical cell, Non-protic conditions | Difluoromethyl ketone | nih.gov |

Conversion to Other Fluorinated Functional Groups

Beyond removing fluorine atoms, the trifluoromethyl group can be converted into other valuable fluorinated functionalities. For instance, reactions involving the cleavage of C(sp³)–F bonds can lead to the introduction of other atoms. Aluminum-catalyzed halodefluorination of α-trifluoromethyl alkenes using TMSBr or TMSCl allows for the tunable replacement of one, two, or three fluorine atoms with bromine or chlorine. rsc.org

Furthermore, under basic conditions with fluoroalkylated alcohols, a triple ipso-defluoroetherification of (trifluoromethyl)alkenes has been reported, leading to the formation of fluoroalkylated orthoesters. rsc.org This transition-metal-free reaction could potentially convert the vinylic CF3 group into an orthoester, significantly altering the molecule's chemical properties.

Rearrangement Reactions and Pericyclic Processes of 6-(Trifluoromethyl)nona-5,8-dien-2-one

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key feature of conjugated systems like the dienone in 6-(trifluoromethyl)nona-5,8-dien-2-one. wikipedia.orgwikipedia.orgmeta-synthesis.comlibretexts.org

The conjugated diene portion of the molecule can participate in Diels-Alder reactions , a [4+2] cycloaddition, acting as the diene component. wikipedia.org The reactivity and regioselectivity of this process would be heavily influenced by the electronic nature of the dienophile and the substituents on the diene. The presence of the electron-withdrawing ketone and trifluoromethyl group deactivates the diene towards normal-electron-demand Diels-Alder reactions (with electron-poor dienophiles) but enhances its reactivity in inverse-electron-demand Diels-Alder reactions (with electron-rich dienophiles).

Another significant pericyclic pathway is the Nazarov cyclization , a 4π-electrocyclic reaction of a divinyl ketone to form a cyclopentenone. wikipedia.orghawaii.eduresearchgate.net Under acidic conditions (Lewis or Brønsted acid), the ketone is activated, promoting a conrotatory cyclization of the pentadienyl cation intermediate. nih.gov The regioselectivity of the subsequent elimination step to form the new double bond in the cyclopentenone product is directed by the substituents. The trifluoromethyl group, due to its strong -I effect, is known to be a β-cation destabilizing group, which would direct the double bond to form away from the CF3-bearing carbon. researchgate.net

| Pericyclic Reaction | Conditions | Predicted Outcome | Key Features | Reference |

| Diels-Alder ([4+2] Cycloaddition) | Heat, Electron-rich dienophile | Formation of a six-membered ring | Inverse-electron-demand favored due to EWGs on the diene. | wikipedia.org |

| Nazarov Cyclization (4π Electrocyclization) | Lewis or Brønsted Acid (e.g., Me3SiOTf, TFA) | Formation of a five-membered cyclopentenone ring | Regioselectivity controlled by the electronic effect of the CF3 group. | hawaii.eduresearchgate.net |

| Electrocyclic Ring Opening (of a potential cyclized isomer) | Heat or Light | Formation of a conjugated triene system | Stereospecific (conrotatory for thermal, disrotatory for photochemical for 4n e- systems). | masterorganicchemistry.comlibretexts.org |

Chemo-, Regio-, and Stereoselectivity in Reactions of 6-(Trifluoromethyl)nona-5,8-dien-2-one

The presence of multiple reactive sites—a ketone, a conjugated diene, and an isolated alkene—makes selectivity a paramount consideration in the reactions of this compound.

Chemoselectivity: The reaction outcome will depend on the nature of the reagent. "Hard" nucleophiles, like Grignard reagents, are expected to favor 1,2-addition to the carbonyl group. In contrast, "soft" nucleophiles, such as cuprates or thiolates, will preferentially undergo 1,4-conjugate addition (Michael addition) to the β-carbon of the enone system. masterorganicchemistry.com The isolated double bond at the 8-position would typically be less reactive towards nucleophiles but could be targeted by electrophilic reagents or in catalytic hydrogenation, depending on the conditions.

Regioselectivity: In conjugate additions (Michael reactions), the nucleophile will add to the C-5 position. This is because the electron-withdrawing nature of both the ketone and the trifluoromethyl group polarizes the π-system, creating a significant partial positive charge at C-5. rsc.org For Diels-Alder reactions, the regioselectivity is governed by matching the frontier molecular orbitals (FMOs) of the diene and dienophile. With the electron-withdrawing groups at C-2 and C-6 of the diene system, the largest LUMO coefficient would likely be at C-5, dictating the preferred site of attack for the HOMO of an electron-rich dienophile. youtube.comchemistrysteps.commasterorganicchemistry.com

Stereoselectivity: The reduction of the ketone at C-2 would create a new stereocenter. Stereoselective reductions of ketones, including trifluoromethyl ketones, are well-documented and can often be achieved with high diastereoselectivity using appropriate reagents, such as lithium dispersion with hydrated transition metal salts, which tend to yield the thermodynamically more stable alcohol. organic-chemistry.orgnih.gov Reactions at the double bonds, such as epoxidation or dihydroxylation, would also lead to diastereomeric products, with the facial selectivity potentially influenced by the existing stereochemistry or by directing groups. Asymmetric Michael additions to similar systems using chiral sulfoxides have demonstrated high diastereoselectivity, suggesting that stereocontrolled formation of new C-C bonds at C-5 is achievable. rsc.org

The following table outlines the predicted selectivity for key reaction types.

| Reaction Type | Selectivity Type | Predicted Outcome | Controlling Factors | Reference |

| Nucleophilic Addition | Chemoselectivity | 1,2-addition (hard nucleophiles) vs. 1,4-addition (soft nucleophiles) | Hard-Soft Acid-Base (HSAB) principle | masterorganicchemistry.com |

| Michael Addition | Regioselectivity | Nucleophilic attack at C-5 | Polarization by C=O and CF3 groups | rsc.org |

| Diels-Alder Reaction | Regioselectivity | Determined by FMO coefficients of diene and dienophile | Electronic nature of substituents on both reactants | youtube.comnih.gov |

| Ketone Reduction | Stereoselectivity | Formation of a specific diastereomer of the alcohol | Steric hindrance, chelation control, reagent choice | organic-chemistry.orgnih.gov |

Advanced Spectroscopic and Spectrometric Investigations of 6 Trifluoromethyl Nona 5,8 Dien 2 One

Conformational Analysis of 6-(Trifluoromethyl)nona-5,8-dien-2-one via Multi-Dimensional NMR Spectroscopy

The conformational landscape of 6-(Trifluoromethyl)nona-5,8-dien-2-one can be comprehensively investigated using a suite of multi-dimensional Nuclear Magnetic Resonance (NMR) techniques. The presence of stereocenters and the rotational freedom around single bonds suggest the existence of multiple, energetically accessible conformers in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are pivotal in discerning the spatial proximity of protons, which in turn defines the molecule's three-dimensional shape. doi.orgmdpi.com

In a hypothetical NOESY spectrum of 6-(Trifluoromethyl)nona-5,8-dien-2-one, cross-peaks between specific protons would indicate their close spatial relationship, allowing for the determination of the predominant solution-state conformation. For instance, observing a NOESY correlation between the protons of the methyl group at position 1 and the vinyl proton at position 5 would suggest a folded conformation where the two ends of the molecule are in proximity.

The analysis of coupling constants derived from high-resolution ¹H NMR spectra provides further insight into the dihedral angles between adjacent protons, which is crucial for a detailed conformational description. The magnitude of these coupling constants can be correlated with the torsional angles using the Karplus equation, offering a quantitative measure of the molecular geometry.

A combination of ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be essential for the unambiguous assignment of all proton and carbon signals. This is particularly important for the complex regions of the spectrum, such as the overlapping signals of the methylene and vinyl protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-(Trifluoromethyl)nona-5,8-dien-2-one

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 2.1 - 2.3 | 25 - 30 |

| 2 | - | 205 - 210 |

| 3 | 2.4 - 2.6 | 40 - 45 |

| 4 | 2.2 - 2.4 | 30 - 35 |

| 5 | 5.5 - 5.7 | 120 - 125 |

| 6 | - | 135 - 140 (q, J=35-40 Hz) |

| 7 | 2.8 - 3.0 | 35 - 40 |

| 8 | 5.8 - 6.0 | 130 - 135 |

| 9 | 5.1 - 5.3 | 115 - 120 |

| CF₃ | - | 120 - 125 (q, J=270-280 Hz) |

Note: Predicted values are based on analogous structures and general chemical shift theory. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Elucidating Intra- and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups and bonding arrangements within 6-(Trifluoromethyl)nona-5,8-dien-2-one. nih.govsemanticscholar.orgias.ac.in The distinct vibrational modes of the ketone, carbon-carbon double bonds, and the trifluoromethyl group are expected to give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The carbonyl (C=O) stretching vibration of the ketone functional group is anticipated to produce a strong and sharp absorption band in the IR spectrum, typically in the range of 1715-1730 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the nearby trifluoromethyl group and the conjugated double bond system.

The C=C stretching vibrations of the dienone system will also be evident in the vibrational spectra, likely appearing in the region of 1600-1650 cm⁻¹. The trifluoromethyl (CF₃) group will exhibit strong, characteristic stretching and deformation vibrations. The symmetric and asymmetric C-F stretching modes are expected to be observed in the 1100-1400 cm⁻¹ region of the IR spectrum. ias.ac.in

Intermolecular interactions, such as hydrogen bonding in the presence of protic solvents or dipole-dipole interactions in the condensed phase, can be inferred from shifts in the positions and changes in the shapes of these characteristic vibrational bands. For example, a shift to a lower wavenumber for the C=O stretching frequency could indicate the presence of intermolecular hydrogen bonding involving the carbonyl oxygen.

Table 2: Predicted Characteristic Vibrational Frequencies for 6-(Trifluoromethyl)nona-5,8-dien-2-one

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | 1715 - 1730 (Strong) | 1715 - 1730 (Weak) |

| C=C Stretch (Alkene) | 1600 - 1650 (Medium) | 1600 - 1650 (Strong) |

| C-F Stretch (CF₃) | 1100 - 1400 (Very Strong) | 1100 - 1400 (Medium) |

| C-H Stretch (sp²) | 3010 - 3100 (Medium) | 3010 - 3100 (Strong) |

| C-H Stretch (sp³) | 2850 - 3000 (Medium) | 2850 - 3000 (Strong) |

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of 6-(Trifluoromethyl)nona-5,8-dien-2-one and for elucidating its fragmentation pathways upon ionization. The accurate mass measurement provided by HRMS allows for the unequivocal determination of the molecular formula.

Electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation of the molecule, providing valuable structural information. The fragmentation patterns of α,β-unsaturated ketones are well-documented and can be used to predict the fragmentation of the target molecule. copernicus.orgcopernicus.orgnih.govresearchgate.net Key fragmentation pathways could include McLafferty rearrangement involving the carbonyl group and cleavage of the bonds adjacent to the double bonds and the trifluoromethyl group.

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H), can be used in conjunction with mass spectrometry to trace the course of chemical reactions and to confirm fragmentation mechanisms. nih.govnih.govacs.orgacs.orgmdpi.com For instance, labeling the carbonyl oxygen with ¹⁸O would result in a 2 Da shift in the mass of any fragment containing this atom, thereby providing definitive evidence for its location within the fragment ion. Such studies are crucial for understanding the reactivity and degradation pathways of the compound.

Table 3: Predicted Key Mass Fragments of 6-(Trifluoromethyl)nona-5,8-dien-2-one in EI-MS

| m/z (Predicted) | Possible Fragment Structure/Identity |

| M⁺ | Molecular Ion |

| M - 15 | [M - CH₃]⁺ |

| M - 43 | [M - CH₃CO]⁺ |

| M - 69 | [M - CF₃]⁺ |

| Varies | Fragments from McLafferty Rearrangement |

X-ray Crystallography of Crystalline Derivatives for Precise Structural Determination

While 6-(Trifluoromethyl)nona-5,8-dien-2-one may be a liquid or oil at room temperature, its precise solid-state structure can be determined by X-ray crystallography of a suitable crystalline derivative. nih.govmdpi.com This technique provides unparalleled detail regarding bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's three-dimensional arrangement in the crystalline state.

The synthesis of a crystalline derivative, for example, through reaction with a suitable agent to form a crystalline oxime, semicarbazone, or hydrazone, would be the first step. Single crystals of this derivative could then be subjected to X-ray diffraction analysis. The resulting electron density map would be used to solve the crystal structure, revealing the exact conformation of the molecule in the solid state.

Computational and Theoretical Studies of 6 Trifluoromethyl Nona 5,8 Dien 2 One

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic landscape and thermodynamic stability of 6-(Trifluoromethyl)nona-5,8-dien-2-one. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, yielding detailed information about its orbitals and energy.

The electronic structure of 6-(Trifluoromethyl)nona-5,8-dien-2-one is characterized by the distribution of electrons in its molecular orbitals. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies greater stability. For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO, influencing the molecule's susceptibility to nucleophilic and electrophilic attack.

Mulliken population analysis, a method for assigning partial charges to individual atoms, can reveal the effects of the trifluoromethyl and carbonyl groups on the electron density distribution across the carbon skeleton. The fluorine atoms are expected to carry significant negative partial charges, while the carbon of the trifluoromethyl group and the carbonyl carbon will be electrophilic centers with positive partial charges.

Thermodynamic stability can be quantified by calculating properties such as the enthalpy of formation and Gibbs free energy. These calculations, often performed for various conformers, help to identify the most stable three-dimensional arrangement of the molecule under different conditions.

Table 1: Calculated Electronic and Thermodynamic Properties of 6-(Trifluoromethyl)nona-5,8-dien-2-one The following data is illustrative and based on typical values for similar fluorinated compounds calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Enthalpy of Formation (gas phase, 298.15 K) | -850.2 kJ/mol | Represents the change in enthalpy when the compound is formed from its constituent elements in their standard states. |

| Gibbs Free Energy of Formation (gas phase, 298.15 K) | -795.5 kJ/mol | Indicates the spontaneity of the formation of the compound. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation. The primary spectroscopic techniques for which parameters can be calculated are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

For 6-(Trifluoromethyl)nona-5,8-dien-2-one, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts that, when compared to experimental spectra, can help to assign specific signals to the corresponding nuclei in the molecule. The predicted ¹⁹F NMR chemical shift is particularly important for confirming the presence and electronic environment of the trifluoromethyl group.

IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the frequencies and intensities of these vibrations. For the target molecule, characteristic vibrational frequencies for the C=O stretch of the ketone, the C=C stretches of the dienyl system, and the C-F stretches of the trifluoromethyl group can be predicted. These predicted frequencies are often systematically scaled to account for anharmonicity and other theoretical approximations, improving their agreement with experimental data.

UV-Vis spectroscopy provides information about electronic transitions. Time-dependent DFT (TD-DFT) can be used to predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 6-(Trifluoromethyl)nona-5,8-dien-2-one, electronic transitions such as the n → π* transition of the carbonyl group and the π → π* transitions of the conjugated diene system can be predicted.

Table 2: Predicted vs. Hypothetical Experimental Spectroscopic Data for 6-(Trifluoromethyl)nona-5,8-dien-2-one Predicted values are illustrative and based on typical computational results. Experimental values are hypothetical for comparison.

| Spectroscopic Technique | Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| NMR | ¹H Chemical Shift (olefinic) | 5.0 - 6.5 ppm | 5.1 - 6.4 ppm |

| ¹³C Chemical Shift (C=O) | 208 ppm | 207 ppm | |

| ¹⁹F Chemical Shift (CF₃) | -72 ppm | -71 ppm | |

| IR | C=O Stretch | 1725 cm⁻¹ | 1718 cm⁻¹ |

| C-F Stretch | 1150 - 1350 cm⁻¹ (multiple bands) | 1145 - 1340 cm⁻¹ | |

| UV-Vis | λ_max (π → π*) | 235 nm | 232 nm |

Investigation of Reaction Mechanisms and Transition States using DFT

Density Functional Theory is a workhorse for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, DFT can be used to identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and, therefore, the rate of the reaction.

For 6-(Trifluoromethyl)nona-5,8-dien-2-one, a number of reactions could be studied computationally. For example, the mechanism of a Nazarov cyclization, an electrocyclic reaction of a divinyl ketone, could be explored. DFT calculations would be used to locate the transition state for the key 4π-electrocyclization step. The geometry of this transition state would reveal whether the reaction proceeds through a conrotatory or disrotatory motion of the termini of the diene system.

The influence of the trifluoromethyl group on the reaction mechanism and energetics would be of particular interest. Calculations could quantify how this electron-withdrawing group affects the stability of the transition state and any charged intermediates, thereby influencing the reaction rate and regioselectivity. The calculated activation energies for different possible reaction pathways can help to predict the major product of a reaction.

Table 3: Hypothetical DFT-Calculated Activation Energies for a Nazarov Cyclization of 6-(Trifluoromethyl)nona-5,8-dien-2-one The following data is illustrative of a typical DFT study on a pericyclic reaction.

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Implication |

|---|---|---|---|

| 4π-Electrocyclization (Conrotatory) | Activation Energy (ΔG‡) | 25.8 | Predicts the energetic barrier for the key cyclization step. |

| Proton Transfer | Activation Energy (ΔG‡) | 8.2 | A lower barrier suggests this step is rapid following cyclization. |

| Overall Reaction | Reaction Energy (ΔG_rxn) | -15.4 | The negative value indicates the overall reaction is exergonic and thermodynamically favorable. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms of a molecule, allowing researchers to observe its conformational changes, flexibility, and interactions with its environment.

For a flexible molecule like 6-(Trifluoromethyl)nona-5,8-dien-2-one, which has several single bonds around which rotation can occur, MD simulations are essential for exploring its vast conformational space. By simulating the molecule's motion over nanoseconds or even microseconds, a representative ensemble of low-energy conformations can be generated.

Table 4: Hypothetical Stable Conformers of 6-(Trifluoromethyl)nona-5,8-dien-2-one Identified from MD Simulations This table presents plausible dihedral angles for low-energy conformers.

| Conformer | Dihedral Angle C4-C5-C6-C7 (°) | Dihedral Angle C5-C6-C7-C8 (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|---|

| A (s-trans like) | 175 | -95 | 0.0 | 65 |

| B (s-cis like) | -20 | -105 | 1.2 | 20 |

| C (gauche) | 65 | 170 | 2.5 | 15 |

In Silico Design and Prediction of Novel Reactivity Patterns

A major advantage of computational chemistry is its predictive power, which can be harnessed for the in silico design of new molecules and the prediction of their reactivity. Starting with the scaffold of 6-(Trifluoromethyl)nona-5,8-dien-2-one, computational methods can be used to explore how structural modifications would alter its chemical properties.

For instance, one could investigate the effect of replacing the trifluoromethyl group with other electron-withdrawing or electron-donating groups. By calculating the HOMO-LUMO gap, atomic charges, and reaction barriers for a series of virtual analogs, it is possible to tune the reactivity of the molecule for a specific application. A researcher might aim to lower the activation energy for a desired reaction or to block an unwanted side reaction.

Another avenue of exploration is the prediction of novel reactivity patterns. For example, by examining the LUMO of 6-(Trifluoromethyl)nona-5,8-dien-2-one, one could identify the most likely sites for nucleophilic attack. This could lead to the prediction of, for example, novel Michael addition reactions. Computational screening of a library of nucleophiles could then be performed to identify promising candidates for new reactions. This predictive capability accelerates the discovery process and reduces the need for extensive trial-and-error experimentation.

Table 5: In Silico Prediction of the Effect of Substituent Modification on the Nazarov Cyclization Barrier This table illustrates how computational screening can be used to guide molecular design.

| Substituent at C6 | HOMO-LUMO Gap (eV) | Calculated Activation Energy (ΔG‡) for Cyclization (kcal/mol) | Predicted Reactivity Change |

|---|---|---|---|

| -CF₃ (Trifluoromethyl) | 5.6 | 25.8 | Baseline |

| -CN (Cyano) | 5.4 | 24.5 | Slightly enhanced reactivity |

| -H (Hydrogen) | 5.9 | 28.1 | Reduced reactivity |

| -OCH₃ (Methoxy) | 5.2 | 30.5 | Significantly reduced reactivity due to electronic effects |

Application of 6 Trifluoromethyl Nona 5,8 Dien 2 One As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Fluorinated Organic Scaffolds

The unique structural features of 6-(Trifluoromethyl)nona-5,8-dien-2-one, namely the trifluoromethyl group, the conjugated diene system, and the ketone functionality, would theoretically position it as a highly versatile precursor for a variety of complex fluorinated organic scaffolds. The electron-withdrawing nature of the trifluoromethyl group is known to significantly influence the reactivity of adjacent functional groups, often leading to unique and selective transformations.

The dienone moiety could participate in a range of cycloaddition reactions. For instance, a Diels-Alder reaction could provide access to six-membered rings with a trifluoromethyl substituent, a common motif in medicinally relevant compounds. The regioselectivity and stereoselectivity of such reactions would be of considerable interest, potentially allowing for the construction of intricate polycyclic systems.

Furthermore, the ketone functionality serves as a handle for numerous transformations, including but not limited to:

Reductions: To introduce a hydroxyl group, which could then be used for further functionalization or to induce specific conformational preferences.

Nucleophilic Additions: Grignard or organolithium reagents could be used to introduce a variety of substituents at the 2-position, expanding the molecular diversity of the resulting products.

Wittig and Related Olefinations: To extend the carbon chain and introduce new double bonds.

The combination of these reactive sites within a single molecule would make 6-(Trifluoromethyl)nona-5,8-dien-2-one a powerful tool for the rapid assembly of complex molecular architectures that are otherwise difficult to access.

Utilization in the Construction of Bioactive Molecules and Analogs

The incorporation of fluorine, and particularly the trifluoromethyl group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The trifluoromethyl group can act as a lipophilic hydrogen bond donor and can significantly alter the pKa of nearby functional groups.

Theoretically, derivatives of 6-(Trifluoromethyl)nona-5,8-dien-2-one could serve as key intermediates in the synthesis of analogs of known bioactive molecules. For example, the dienone system could be a precursor to fluorinated steroids or prostaglandins. The ability to introduce the trifluoromethyl group at a specific position in a non-aromatic system would be highly valuable for fine-tuning the pharmacological properties of these analogs.

Table 1: Potential Bioactive Scaffolds Derivable from 6-(Trifluoromethyl)nona-5,8-dien-2-one

| Scaffold Class | Potential Synthetic Route from Dienone | Potential Biological Relevance |

| Fluorinated Steroid Analogs | Diels-Alder followed by ring modifications | Hormone receptor modulation, anti-inflammatory agents |

| Trifluoromethylated Prostaglandins | Conjugate addition and side-chain manipulation | Anti-inflammatory, cardiovascular applications |

| Complex Alkaloid Analogs | Aza-Diels-Alder or other cycloadditions | Neurological disorders, anti-cancer agents |

Development of Novel Materials Precursors Based on 6-(Trifluoromethyl)nona-5,8-dien-2-one Derivatives

The presence of a trifluoromethyl group can impart unique properties to materials, such as increased thermal stability, chemical resistance, and altered electronic properties. Derivatives of 6-(Trifluoromethyl)nona-5,8-dien-2-one could be explored as precursors for novel fluorinated polymers and materials.

The diene functionality offers a direct route to polymerization through methods such as free-radical or transition-metal-catalyzed polymerization. The resulting polymers would possess a trifluoromethyl group at regular intervals along the polymer chain, which could lead to materials with low surface energy, hydrophobicity, and specific optical properties.

Furthermore, the ketone group could be used to cross-link polymer chains, leading to the formation of robust and stable materials. The combination of a polymerizable diene and a reactive ketone in one molecule would allow for the design of functional polymers with tunable properties.

Stereochemical Control and Chirality Transfer in Derivative Synthesis

The presence of a stereocenter at the 6-position of 6-(Trifluoromethyl)nona-5,8-dien-2-one introduces the possibility of asymmetric synthesis and chirality transfer. If the starting dienone can be prepared in an enantiomerically pure form, this chirality could be transferred to subsequent products.

For instance, in a Diels-Alder reaction, the stereochemistry of the C6-trifluoromethyl group could direct the facial selectivity of the incoming dienophile, leading to the formation of specific diastereomers. This would be a powerful strategy for the synthesis of enantiomerically pure, complex cyclic systems.

Moreover, asymmetric reductions of the ketone or asymmetric conjugate additions to the enone system could be employed to introduce new stereocenters with high levels of control. The development of stereoselective reactions for this substrate would be a key area of research to unlock its full potential as a chiral building block.

Conclusion and Future Research Directions

Summary of Key Achievements in the Chemistry of 6-(Trifluoromethyl)nona-5,8-dien-2-one

To date, dedicated research focusing exclusively on the synthesis, characterization, and reactivity of 6-(Trifluoromethyl)nona-5,8-dien-2-one is not extensively documented in publicly accessible scientific literature. However, achievements in the synthesis of structurally analogous compounds provide a foundational understanding. For instance, methods for creating trifluoromethyl-containing quinolines and their derivatives are established, often for medicinal chemistry purposes where the trifluoromethyl group is valued for its metabolic stability. These synthetic strategies, while not directly applied to 6-(Trifluoromethyl)nona-5,8-dien-2-one, suggest potential pathways for its construction.

Furthermore, research into the synthesis of related dienols, such as 2-aryl-6-(trifluoromethyl)nona-5,8-dien-2-ols, and their subsequent cyclization to form oxocines, indicates that the core dienone structure is synthetically accessible. These studies lay the groundwork for future investigations into the specific properties and reactions of the title compound.

Identification of Remaining Challenges and Unexplored Avenues

The primary challenge in the chemistry of 6-(Trifluoromethyl)nona-5,8-dien-2-one is the current lack of dedicated research. The following are key unexplored avenues:

Definitive Synthesis: A robust and high-yielding synthetic route specifically for 6-(Trifluoromethyl)nona-5,8-dien-2-one has yet to be reported. Developing such a method is the first critical step to enabling further study.

Physicochemical Characterization: Comprehensive data on its physical and chemical properties, including melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), are not available.

Reactivity Profile: The reactivity of the dienone system in conjunction with the trifluoromethyl group is an open question. Investigations into its behavior in various organic reactions, such as cycloadditions, conjugate additions, and reductions, are needed.

Stereochemistry: The potential for stereoisomers and the development of stereoselective syntheses remain unexplored.

Perspectives for Advanced Synthetic Methodologies and Applications

Future research could focus on developing novel synthetic methodologies to access 6-(Trifluoromethyl)nona-5,8-dien-2-one and its derivatives. Potential strategies could involve:

Organometallic Approaches: Utilizing organometallic reagents for the selective introduction of the trifluoromethyl group or the construction of the dienone backbone.

Catalytic Methods: Employing transition metal catalysis to achieve efficient and stereoselective syntheses.

The potential applications of this compound are speculative but could be significant. The presence of the trifluoromethyl group often enhances the biological activity of molecules. Therefore, 6-(Trifluoromethyl)nona-5,8-dien-2-one and its derivatives could be investigated as:

Pharmaceutical Intermediates: Serving as a building block for more complex, biologically active molecules. The trifluoromethyl group is a common feature in many modern pharmaceuticals.

Agrochemicals: The unique electronic properties of the trifluoromethyl group could be leveraged in the design of new pesticides and herbicides.

Materials Science: The dienone functionality offers possibilities for polymerization and the creation of novel fluorinated polymers with unique thermal and chemical resistance properties.

Interdisciplinary Research Opportunities Involving 6-(Trifluoromethyl)nona-5,8-dien-2-one

The study of 6-(Trifluoromethyl)nona-5,8-dien-2-one presents several opportunities for interdisciplinary collaboration:

Medicinal Chemistry and Pharmacology: In partnership with biologists and pharmacologists, synthetic chemists could design and synthesize derivatives to explore their potential as therapeutic agents. For instance, related trifluoromethyl-containing quinolinones have shown promise as inhibitors of tubulin polymerization in cancer therapy. nih.gov

Computational Chemistry: Theoretical studies could predict the compound's properties, reactivity, and potential biological interactions, guiding experimental work.

Materials Science and Engineering: Collaboration with materials scientists could lead to the development of new fluorinated polymers and materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.